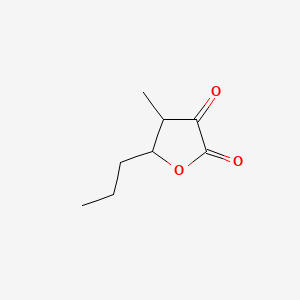

2,3-Furandione, dihydro-4-methyl-5-propyl-

Description

Contextualization as a Dihydrofuranone Derivative

2,3-Furandione (B3054831), dihydro-4-methyl-5-propyl- is structurally classified as a dihydrofuranone derivative. Dihydrofuranones are a class of heterocyclic compounds characterized by a five-membered ring containing one oxygen atom and a ketone group. These structures are significant scaffolds found in numerous natural products and biologically active molecules. researchgate.net The furanone core is a versatile building block in organic synthesis, allowing for the creation of more complex molecular architectures. chemicalbook.com Furanone derivatives have garnered considerable attention for their potential applications, including their role as intermediates in the synthesis of novel compounds. nih.gov The specific substitutions on the dihydrofuranone ring, in this case, a methyl group at the 4-position and a propyl group at the 5-position, define the unique chemical identity and properties of this particular molecule.

Chemical Classification within Lactone and Furan (B31954) Families

From a functional group perspective, 2,3-Furandione, dihydro-4-methyl-5-propyl- belongs to two important families: lactones and furans.

Lactone Family: The core structure contains a cyclic ester, which defines it as a lactone. Specifically, due to the five-membered ring, it can be considered a γ-lactone (gamma-lactone) derivative. The lactone functional group is a key feature in many natural products and is known for its reactivity, which is crucial for various chemical transformations. chemicalbook.com

Furan Family: The name "furan" in the compound's nomenclature points to its relationship with furan, a five-membered aromatic heterocycle containing one oxygen atom. "Dihydro-" indicates that the ring is partially saturated, lacking the full aromaticity of furan itself. The "-dione" suffix signifies the presence of two ketone functional groups on the furanone ring. nih.gov Therefore, it is a saturated derivative of a furanone, placing it squarely within the broader furan family of heterocyclic compounds.

Historical Perspective on the Discovery and Initial Synthesis Approaches of Related Compounds

While the specific discovery and synthesis history of 2,3-Furandione, dihydro-4-methyl-5-propyl- is not extensively documented in readily available literature, the synthesis of the broader furanone class has been a subject of organic chemistry research for many years. The development of synthetic methods for furanones and their dihydro derivatives has been driven by their presence in a wide array of natural products with interesting biological activities. researchgate.net

Early and ongoing synthetic strategies for related dihydrofuranone structures often involve cyclization reactions. chemicalbook.com A variety of methods have been developed to construct the furanone ring system. For instance, the synthesis of 3(2H)-furanones has been achieved through strategies like the acid-catalyzed cyclization-dehydration of 1,3-diketones. researchgate.net Other approaches involve the intramolecular cyclization of specially prepared precursors.

The Paal-Knorr furan synthesis, a classical method for synthesizing furans by the dehydration of 1,4-dicarbonyl compounds, provides a conceptual basis for the formation of the furan ring. organic-chemistry.org Over the years, numerous modern variations and novel synthetic routes have been developed, utilizing different catalysts and starting materials to afford highly substituted and functionalized furans and dihydrofurans. These methods include palladium-catalyzed cycloisomerization of enyne acetates and iron-catalyzed tandem reactions, showcasing the evolution of synthetic techniques to access this important class of heterocycles. organic-chemistry.org The synthesis of various furan-2(5H)-ones has also been a focus, with methods developed for practical, large-scale production from simple starting materials like furan. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

62518-75-6 |

|---|---|

Molecular Formula |

C8H12O3 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

4-methyl-5-propyloxolane-2,3-dione |

InChI |

InChI=1S/C8H12O3/c1-3-4-6-5(2)7(9)8(10)11-6/h5-6H,3-4H2,1-2H3 |

InChI Key |

NZOSBDYMPOYFNG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1C(C(=O)C(=O)O1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3 Furandione, Dihydro 4 Methyl 5 Propyl

Chemo- and Regioselective Synthesis Pathways

The controlled synthesis of dihydro-4-methyl-5-propyl-2,3-furandione hinges on achieving high levels of chemo- and regioselectivity. This involves directing reactions to occur at specific functional groups and positions within the molecule to avoid the formation of unwanted byproducts.

Asymmetric Synthesis Routes to Enantiopure Derivatives

The creation of enantiomerically pure derivatives of dihydro-4-methyl-5-propyl-2,3-furandione is crucial for applications where specific stereochemistry is required. While direct asymmetric synthesis routes for this exact compound are not extensively documented, methodologies applied to similar lactone structures can be considered. For instance, the asymmetric synthesis of related compounds like (R)-4-propyldihydrofuran-2(3H)-one often employs chiral auxiliaries or catalysts to control the stereochemical outcome. google.com Such approaches could potentially be adapted, for example, by using a chiral starting material or employing a chiral catalyst during the cyclization step that forms the furanone ring.

Key strategies that could be explored include:

Chiral Pool Synthesis: Utilizing readily available enantiopure starting materials that already contain the desired stereocenter.

Asymmetric Catalysis: Employing chiral catalysts, such as proline derivatives or metal complexes with chiral ligands, to induce enantioselectivity in a key bond-forming reaction.

Green Chemistry Approaches in Synthetic Design

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. rsc.org For the synthesis of dihydro-4-methyl-5-propyl-2,3-furandione, green chemistry principles can be integrated through several approaches:

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product.

Use of Renewable Feedstocks: Investigating the use of bio-based precursors for the synthesis. Furans, in general, are seen as vital intermediates in the conversion of biomass into valuable chemicals. rsc.org

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, supercritical fluids, or ionic liquids.

Catalysis: Utilizing catalytic methods to reduce energy consumption and waste generation.

An illustrative example of a green chemistry approach in furan (B31954) synthesis involves the dehydration of carbohydrates derived from biomass to produce furan derivatives. rsc.org While not a direct synthesis of the target molecule, this highlights the potential for developing more sustainable pathways.

Catalyst-Mediated Transformations in Formation Reactions

Catalysts play a pivotal role in modern organic synthesis by enabling efficient and selective transformations. For the formation of the dihydro-4-methyl-5-propyl-2,3-furandione ring system, various catalytic methods could be employed. General synthetic routes to dihydrofurans often involve metal-catalyzed reactions. organic-chemistry.org

Potential catalytic approaches include:

Palladium-Catalyzed Heck Coupling: This could be used to form a key carbon-carbon bond in a precursor molecule, followed by cyclization. organic-chemistry.org

Iron-Catalyzed Hydroalkoxylation: An intramolecular hydroalkoxylation of a suitable allenic alcohol precursor could provide a direct route to the dihydrofuran ring. organic-chemistry.org

Ruthenium-Catalyzed Hydrogenation/Cyclization: A general method for synthesizing dihydro-2(3H)furanones involves the hydrogenation of unsaturated diacids using a ruthenium catalyst, which could be adapted for the target molecule. nih.gov

Below is a table summarizing potential catalytic systems for key bond-forming reactions relevant to the synthesis of the target compound's backbone.

| Catalyst System | Reaction Type | Potential Application in Synthesis |

| Palladium(II) acetate (B1210297) with phosphine (B1218219) ligands | Heck Coupling | Formation of C-C bonds in a linear precursor |

| Iron(III) chloride | Intramolecular Hydroalkoxylation | Cyclization to form the dihydrofuran ring |

| Ru4H4(CO)8(PBu3)4 | Hydrogenation/Cyclization | Formation of the saturated lactone ring from an unsaturated precursor |

Novel Precursor Systems and Starting Materials

The choice of starting materials is critical for an efficient and convergent synthesis. For dihydro-4-methyl-5-propyl-2,3-furandione, novel precursor systems could be designed to streamline the synthetic process. One potential strategy involves the use of multifunctional starting materials that already contain several of the required structural elements.

For example, a synthetic route could commence from a β-keto ester, which can be alkylated to introduce the methyl and propyl groups. Subsequent chemical transformations would then be employed to construct the furanone ring. Another approach could involve the use of 1,3-dicarbonyl compounds which can undergo cyclization reactions with hydroxyketones to form substituted furans. researchgate.net

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes. For the synthesis of dihydro-4-methyl-5-propyl-2,3-furandione, elucidating the mechanism of the key ring-forming step is of particular importance. For instance, in a potential acid-catalyzed cyclization of a linear hydroxy-dicarbonyl precursor, the mechanism would likely involve protonation of a carbonyl group, followed by nucleophilic attack of the hydroxyl group to form the heterocyclic ring.

Detailed mechanistic studies, often employing techniques such as isotopic labeling, kinetic analysis, and computational modeling, can provide valuable insights into the transition states and intermediates involved. This knowledge can then be used to rationally design more efficient catalysts and reaction conditions.

Scalability and Process Optimization for Laboratory-Scale Production

The transition from a small-scale synthesis to a larger, laboratory-scale production requires careful process optimization. Key factors to consider include:

Reaction Concentration: Increasing the concentration to improve throughput without compromising yield or safety.

Temperature Control: Ensuring efficient heat transfer to maintain a consistent reaction temperature.

Purification Methods: Developing robust and scalable purification techniques, such as crystallization or chromatography, to obtain the product in high purity.

Reagent Addition: Optimizing the rate and method of reagent addition to control the reaction profile.

A systematic approach to optimization, such as a Design of Experiments (DoE) methodology, can be employed to efficiently explore the effects of various reaction parameters and identify the optimal conditions for laboratory-scale production.

Below is a table outlining key parameters for optimization in a hypothetical laboratory-scale synthesis.

| Parameter | Range to be Investigated | Rationale |

| Temperature | 0 °C to 100 °C | To balance reaction rate and selectivity |

| Catalyst Loading | 0.1 mol% to 5 mol% | To minimize cost while maintaining efficiency |

| Reaction Time | 1 hour to 24 hours | To ensure complete conversion without product degradation |

| Solvent | Various polar and non-polar options | To optimize solubility and reaction kinetics |

Chemical Reactivity and Mechanistic Investigations of 2,3 Furandione, Dihydro 4 Methyl 5 Propyl

Ring-Opening and Ring-Closing Transformations

The chemistry of 2,3-furandiones is characterized by the facile opening of the lactone ring, driven by the release of ring strain and the high electrophilicity of the carbonyl groups. These transformations are pivotal in the synthetic utility of this class of compounds, allowing for the generation of diverse linear and heterocyclic structures.

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of 2,3-Furandione (B3054831), dihydro-4-methyl-5-propyl- is dominated by the electrophilic nature of the carbon atoms within the 2,3-dione functionality. The carbon atoms at positions C-2, C-3, and C-5 are all electrophilic sites, susceptible to attack by a wide range of nucleophiles. tubitak.gov.tr The relative reactivity of these sites can be influenced by the nature of the attacking nucleophile and the reaction conditions.

Nucleophilic attack can occur at the C-2 or C-3 carbonyl group, leading to the formation of a tetrahedral intermediate. Subsequent ring-opening of this intermediate is a common pathway, resulting in the formation of linear carboxylic acid derivatives. For instance, in reactions with binucleophiles such as o-phenylenediamine, sequential attacks at C-3 and C-2 lead to the opening of the lactone ring and subsequent cyclization to form new heterocyclic systems like quinoxalines. tubitak.gov.tr

Under thermal conditions, 2,3-furandiones can undergo decarbonylation to generate highly reactive acylketene intermediates. tubitak.gov.tr These intermediates are potent electrophiles and can be trapped by various nucleophiles or participate in cycloaddition reactions. The addition of nucleophiles to these acylketenes typically yields carboxylic acid derivatives. tubitak.gov.tr

Hydrolysis and Solvolysis Mechanisms

The presence of the anhydride-like 2,3-dione system makes dihydro-4-methyl-5-propyl-2,3-furandione susceptible to hydrolysis and solvolysis. In the presence of water or other protic solvents like alcohols, the lactone ring can be cleaved.

The mechanism of hydrolysis is expected to proceed via nucleophilic addition of a water molecule to one of the carbonyl carbons (likely C-2 due to the influence of the adjacent oxygen atom), forming a tetrahedral intermediate. This is followed by the elimination of the enolic portion of the molecule, leading to the ring-opened dicarboxylic acid. The reaction is likely catalyzed by either acid or base. Under acidic conditions, protonation of a carbonyl oxygen would enhance the electrophilicity of the carbonyl carbon, facilitating the attack of a water molecule. In basic media, the hydroxide (B78521) ion would act as a more potent nucleophile, directly attacking the carbonyl carbon.

Similarly, solvolysis with alcohols (alcoholysis) would proceed through a parallel mechanism, yielding an ester-acid derivative. The specific conditions (temperature, pH, solvent) would influence the rate and outcome of these reactions.

Derivatization Strategies and Functional Group Transformations

The high reactivity of the 2,3-furandione moiety allows for a wide array of derivatization reactions, enabling the introduction of new functional groups and the synthesis of more complex molecules.

Selective Alkylation, Acylation, and Halogenation

While specific studies on the selective derivatization of 2,3-Furandione, dihydro-4-methyl-5-propyl- are limited, the reactivity of the furanone core suggests several potential pathways for functionalization.

Alkylation and Acylation: The enolizable nature of the hydrogen at the C-4 position provides a site for alkylation and acylation reactions under appropriate basic conditions. The generation of an enolate at C-4 would create a nucleophilic center that could react with various electrophiles, such as alkyl halides or acyl chlorides, to introduce new carbon-carbon or carbon-oxygen bonds.

Halogenation: Halogenation of the furanone ring can also be envisioned. Electrophilic halogenating agents could potentially react at the C-4 position, depending on the reaction conditions.

The following table summarizes potential derivatization reactions based on the general reactivity of related furanone systems.

| Reaction Type | Reagent Example | Potential Product Structure |

| Alkylation | 1. Base (e.g., LDA) 2. Alkyl Halide (R-X) | Introduction of an alkyl group at the C-4 position. |

| Acylation | 1. Base (e.g., NaH) 2. Acyl Chloride (RCOCl) | Introduction of an acyl group at the C-4 position. |

| Halogenation | N-Bromosuccinimide (NBS) | Bromination at the C-4 position. |

This table is illustrative and based on the expected reactivity of the furanone core.

Reduction and Oxidation Reactions

The carbonyl groups of 2,3-Furandione, dihydro-4-methyl-5-propyl- are susceptible to both reduction and oxidation, offering pathways to a variety of functionalized products.

Reduction: The reduction of the dicarbonyl moiety can be achieved using various reducing agents. The outcome of the reduction would depend on the strength and selectivity of the reagent used.

Mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), would likely reduce one or both of the ketone groups to secondary alcohols. The selectivity between the C-2 and C-3 carbonyls would be influenced by steric and electronic factors. More potent reducing agents, like lithium aluminum hydride (LiAlH₄), could potentially lead to the reduction of both carbonyls and even the opening of the lactone ring to form a diol. chem-station.comlibretexts.orgharvard.educhadsprep.com

Oxidation: The furanone ring itself is relatively oxidized. Further oxidation would likely require harsh conditions and could lead to ring-opening and degradation of the molecule. Oxidative cleavage of the C4-C5 bond or the furan (B31954) ring itself might be possible under strong oxidizing conditions.

The table below outlines the expected products from the reduction of the 2,3-dione functionality.

| Reducing Agent | Expected Major Product(s) |

| Sodium Borohydride (NaBH₄) | Dihydro-4-methyl-5-propyl-2-hydroxy-3(2H)-furanone and/or Dihydro-4-methyl-5-propyl-3-hydroxy-2(3H)-furanone |

| Lithium Aluminum Hydride (LiAlH₄) | 1,2,3-triol derivative (from reduction of both carbonyls and ring-opening) |

This table represents predicted outcomes based on the known reactivity of carbonyl compounds and lactones.

Cycloaddition Reactions and Pericyclic Processes

While the dihydro-furanone ring itself is not a typical diene for Diels-Alder reactions, the acylketene intermediate formed upon thermolysis of 2,3-furandiones can act as a reactive component in [4+2] cycloadditions. tubitak.gov.tr This acylketene possesses a conjugated system that can react with various dienophiles.

The reaction of the in situ generated acylketene from dihydro-4-methyl-5-propyl-2,3-furandione with an alkene or alkyne could lead to the formation of six-membered rings, such as pyranones or dihydropyranones. The regioselectivity and stereoselectivity of such reactions would be governed by the electronic and steric properties of both the acylketene and the dienophile.

The following table illustrates a potential cycloaddition reaction involving the acylketene intermediate.

| Reaction Type | Reactants | Potential Product Class |

| [4+2] Cycloaddition | Acylketene (from thermolysis) + Alkene (dienophile) | Substituted Dihydropyranone |

This table is a hypothetical representation of a potential pericyclic reaction pathway.

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

A thorough search of scientific databases and peer-reviewed journals did not yield any specific studies focused on the reaction kinetics or thermodynamic analyses of key transformations involving 2,3-Furandione, dihydro-4-methyl-5-propyl-. Consequently, there is no empirical data available to populate a detailed data table on rate constants, activation energies, or thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for its reactions.

The absence of such fundamental data prevents a quantitative discussion of the speed and energy changes associated with the chemical reactions of this particular furandione derivative. Kinetic studies are crucial for understanding how reaction rates are influenced by factors like temperature, concentration, and catalysts, while thermodynamic analyses provide insight into the spontaneity and equilibrium position of a reaction. Without this information, the reactivity of 2,3-Furandione, dihydro-4-methyl-5-propyl- can only be inferred from the general behavior of related furanone structures, which would be speculative.

Transition State Analysis and Computational Reaction Pathway Studies

Similarly, there is a lack of published research on the transition state analysis and computational reaction pathway studies for 2,3-Furandione, dihydro-4-methyl-5-propyl-. Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the geometry and energy of transition states and mapping out the entire reaction coordinate. Such studies provide invaluable insights into the step-by-step process of bond breaking and formation.

As no computational studies specific to this compound have been reported, there are no calculated energy barriers or detailed geometries of transition state structures to present. The investigation of reaction pathways, including the identification of intermediates and the determination of the rate-determining step, remains an unexplored area for 2,3-Furandione, dihydro-4-methyl-5-propyl-.

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of Advanced NMR Techniques for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule. For dihydro-4-methyl-5-propyl-2,3-furandione, advanced NMR techniques, particularly Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are indispensable for assigning the relative configuration of the methyl and propyl groups at the C4 and C5 positions. libretexts.orglibretexts.org

These techniques detect through-space interactions between protons that are in close proximity (typically < 5 Å). columbia.edu A cross-peak in a NOESY or ROESY spectrum between the protons of the C4-methyl group and the C5-proton would indicate that these groups are on the same face of the furanone ring, corresponding to the cis diastereomer. Conversely, the absence of such a cross-peak, coupled with potential NOEs between the C4-proton and the C5-proton, would suggest a trans relationship. The intensity of the NOE or ROE signal is inversely proportional to the sixth power of the distance between the interacting nuclei, providing a sensitive measure of internuclear distances. isibugs.org

In addition to NOE-based methods, the analysis of coupling constants (³J-values) between H4 and H5 can provide valuable stereochemical information. The magnitude of this coupling is dependent on the dihedral angle between the two protons, as described by the Karplus equation. Different ring conformations and substituent orientations in the cis and trans isomers would lead to distinct ³J(H4,H5) values.

| Diastereomer | Key Protons | Expected NOESY/ROESY Correlation | Implication |

|---|---|---|---|

| cis-(4R,5R) or (4S,5S) | C4-CH₃ and H5 | Strong | Methyl and propyl groups are on the same face of the ring. |

| cis-(4R,5R) or (4S,5S) | H4 and C5-CH₂CH₂CH₃ | Weak or Absent | Methyl and propyl groups are on the same face of the ring. |

| trans-(4R,5S) or (4S,5R) | C4-CH₃ and H5 | Weak or Absent | Methyl and propyl groups are on opposite faces of the ring. |

| trans-(4R,5S) or (4S,5R) | H4 and H5 | Strong | Protons at C4 and C5 are on the same face of the ring. |

X-ray Crystallography for Absolute Configuration Determination

While NMR techniques are excellent for determining relative stereochemistry, X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule in the solid state. researchgate.netresearchgate.net This technique requires a single, well-ordered crystal of an enantiomerically pure sample. The diffraction of X-rays by the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern that can be used to construct a three-dimensional model of the molecule. researchgate.net

To determine the absolute configuration, anomalous dispersion effects are utilized. ed.ac.uk When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor becomes complex. This leads to a breakdown of Friedel's law, which states that the intensities of reflections from opposite faces of a crystal plane (hkl and -h-k-l) are equal. The measurement and analysis of these intensity differences, known as Bijvoet pairs, allow for the determination of the absolute structure. The Flack parameter is a critical value in this analysis; a value close to 0 indicates that the correct absolute configuration has been assigned, while a value near 1 suggests that the inverted structure is correct. researchgate.net For organic molecules containing only light atoms (C, H, O), the anomalous scattering effect is weak, but with modern diffractometers and careful data collection, it is often still possible to determine the absolute configuration. researchgate.net

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₈H₁₂O₃ |

| Formula Weight | 156.18 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.5 Å, b = 9.8 Å, c = 13.2 Å |

| Volume | 840.8 ų |

| Z | 4 |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Flack Parameter | 0.05(7) |

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. For dihydro-4-methyl-5-propyl-2,3-furandione, techniques such as electron ionization (EI-MS) would induce fragmentation, providing valuable structural information. libretexts.org

The fragmentation of γ-butyrolactones and related furanones is often characterized by several key pathways. nih.govresearchgate.net Alpha-cleavage adjacent to the carbonyl groups is a common fragmentation route. For the target molecule, this could involve the loss of the propyl group as a radical (cleavage of the C5-C(propyl) bond) or cleavage within the ring. Another characteristic fragmentation is the loss of small, stable neutral molecules such as carbon monoxide (CO) and carbon dioxide (CO₂). imreblank.ch Ring-opening reactions followed by further fragmentation are also common. researchgate.net The presence of the alkyl substituents would influence the fragmentation, for example, through McLafferty-type rearrangements if the side chains are sufficiently long. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact masses of the fragment ions, which in turn would provide their elemental compositions, aiding in the elucidation of the fragmentation pathways.

| m/z | Proposed Fragment Structure | Plausible Origin |

|---|---|---|

| 128 | [M - CO]⁺˙ | Loss of carbon monoxide |

| 113 | [M - C₃H₇]⁺ | α-cleavage, loss of propyl radical |

| 98 | [M - CO - C₂H₄]⁺˙ | Loss of CO followed by ethylene |

| 85 | [C₄H₅O₂]⁺ | Ring cleavage and rearrangement |

| 71 | [C₄H₇O]⁺ | Cleavage of the lactone ring |

| 43 | [C₃H₇]⁺ | Propyl cation |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereoisomer Characterization

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for characterizing chiral molecules in solution. These methods measure the differential absorption of left and right circularly polarized light and are highly sensitive to the three-dimensional arrangement of atoms, making them ideal for distinguishing between enantiomers and diastereomers. rsc.org

ECD spectroscopy measures the differential absorption of circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a specific stereoisomer. For lactones, the n → π* transition of the carbonyl group often gives rise to a Cotton effect that can be correlated with the absolute configuration of the stereocenter adjacent to the carbonyl group. core.ac.uk

VCD spectroscopy is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared radiation for vibrational transitions. nih.govresearchgate.net VCD provides a wealth of stereochemical information due to the large number of vibrational bands in the mid-infrared region. By comparing the experimental VCD spectrum with quantum chemical calculations for the different possible stereoisomers, the absolute configuration can be reliably determined. researchgate.net

| Technique | Stereoisomer | Predicted Observation |

|---|---|---|

| ECD | (4R,5R) | Positive Cotton effect for the n → π* transition of the C=O group. |

| ECD | (4S,5S) | Negative Cotton effect for the n → π* transition of the C=O group (mirror image of (4R,5R)). |

| VCD | (4R,5R) | Characteristic pattern of positive and negative bands in the C=O stretching region (~1750-1800 cm⁻¹). |

| VCD | (4S,5S) | Mirror-image VCD spectrum to that of the (4R,5R) isomer. |

| VCD | (4R,5S) and (4S,5R) | Distinct VCD spectra from the cis isomers, also being mirror images of each other. |

Computational Chemistry and Theoretical Modeling of 2,3 Furandione, Dihydro 4 Methyl 5 Propyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

No published studies on the quantum chemical calculations for 2,3-Furandione (B3054831), dihydro-4-methyl-5-propyl- are available. Such studies would be essential to understand its electronic structure, orbital energies, and to predict its reactivity in chemical reactions.

Molecular Dynamics Simulations for Conformational Analysis

There is no information available on molecular dynamics simulations performed on this compound. These simulations are crucial for analyzing the conformational flexibility of the propyl side chain and the furanone ring, which in turn influences its physical and biological properties.

DFT Studies of Reaction Intermediates and Transition States

Detailed Density Functional Theory (DFT) studies on the reaction intermediates and transition states involving 2,3-Furandione, dihydro-4-methyl-5-propyl- have not been reported. This information would be vital for elucidating reaction mechanisms and kinetics.

Ligand-Protein Docking Simulations (In Silico) for Potential Binding Interactions

There are no available in silico studies of ligand-protein docking for this compound. Such simulations are necessary to predict its potential binding affinity and interaction modes with biological targets, which is a key step in drug discovery processes.

QSAR (Quantitative Structure-Activity Relationship) Modeling for In Vitro Activity Prediction

No QSAR models that include 2,3-Furandione, dihydro-4-methyl-5-propyl- have been published. QSAR studies are essential for predicting the biological activity of a compound based on its chemical structure and are reliant on extensive experimental data for a series of related compounds.

Biochemical and Molecular Interaction Mechanisms in Vitro and in Silico Studies

Receptor Binding Studies and Ligand-Target Specificity (In Vitro)

In vitro receptor binding assays are crucial for determining the affinity and specificity of a ligand for its biological targets. However, there is no available scientific evidence from in vitro studies to suggest that 2,3-Furandione (B3054831), dihydro-4-methyl-5-propyl- binds to any specific receptors. Data on its binding affinity (K_d), receptor occupancy, or its potential to act as an agonist or antagonist at any given receptor are not present in the current body of scientific literature.

Mechanistic Basis of Cell-Free Biological Effects (In Vitro)

Investigations into the biological effects of a compound in a cell-free system can provide insights into its fundamental biochemical mechanisms of action. At present, there are no published studies that have examined the activity of 2,3-Furandione, dihydro-4-methyl-5-propyl- in cell-free assays. Therefore, its effects on processes such as protein-protein interactions, nucleic acid stability, or other acellular biological phenomena remain uncharacterized.

Modulation of Biochemical Pathways in Model Systems (In Vitro)

The impact of a compound on specific biochemical pathways is often studied using in vitro model systems, such as isolated organelles or reconstituted metabolic pathways. For 2,3-Furandione, dihydro-4-methyl-5-propyl-, there is a lack of research in this area. No studies have been published that detail its effects on signaling cascades, metabolic fluxes, or other integrated biochemical systems in an in vitro setting.

Applications As a Synthetic Building Block and in Materials Science

Chiral Auxiliary and Asymmetric Synthesis Applications

There is no available scientific literature that describes the use of 2,3-Furandione (B3054831), dihydro-4-methyl-5-propyl- as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are crucial components in modern organic chemistry for controlling the stereochemical outcome of a reaction. While the dihydrofuranone core is present in various chiral molecules, research detailing the application of this specific compound for inducing stereoselectivity has not been reported. Consequently, there are no research findings or data to present in this area.

Precursor in Polymer Chemistry and Advanced Materials Synthesis

A thorough search of scientific databases and patent literature yielded no results for the application of 2,3-Furandione, dihydro-4-methyl-5-propyl- as a monomer or precursor in polymer chemistry or the synthesis of advanced materials. The reactivity of the dione (B5365651) functionality could theoretically allow for its incorporation into polymer backbones or as a pendant group, potentially influencing the material's properties. However, no studies have been published that explore this potential.

Role in Catalysis or Organocatalysis

There is no documented evidence of 2,3-Furandione, dihydro-4-methyl-5-propyl- being utilized as a catalyst or in the field of organocatalysis. The structure does not possess common catalytic motifs, and no research has been undertaken to explore its potential catalytic activity.

Development of Supramolecular Assemblies Featuring the Dihydrofuranone Scaffold

While the dihydrofuranone scaffold, in general, is a component of various molecules that participate in supramolecular chemistry, there are no specific studies on the development of supramolecular assemblies featuring 2,3-Furandione, dihydro-4-methyl-5-propyl-. The potential for this molecule to engage in non-covalent interactions such as hydrogen bonding or dipole-dipole interactions to form ordered supramolecular structures has not been investigated in the available literature.

Environmental Fate and Transformation Pathways of Dihydro 4 Methyl 5 Propyl 2,3 Furandione

The environmental persistence, transformation, and ultimate fate of dihydro-4-methyl-5-propyl-2,3-furandione are governed by a combination of physical, chemical, and biological processes. As a member of the furanone family, its environmental behavior is influenced by the reactivity of the lactone ring and the nature of its alkyl substituents. The following sections detail the primary degradation and transformation pathways for this compound in various environmental compartments.

Future Research Directions and Emerging Areas

Exploration of Novel Bio-Inspired Synthetic Routes

The pursuit of more efficient and stereoselective synthetic methods has led chemists to draw inspiration from biological systems. Future research is anticipated to focus on biocatalytic and bio-inspired routes for the synthesis of substituted dihydrofurandiones.

Detailed Research Findings:

Enzymatic catalysis, in particular, presents a promising avenue for the synthesis of chiral γ-butyrolactones, a class of compounds to which dihydro-4-methyl-5-propyl-2,3-furandione belongs. One-pot, two-enzyme catalytic strategies are being developed for the synthesis of bulky di/trisubstituted aromatic γ-butyrolactones with high enantioselectivities and diastereoselectivities. acs.orgacs.org These enzymatic cascades often utilize ene reductases and carbonyl reductases to achieve precise stereochemical control, which is crucial for the biological activity of many molecules. acs.orgresearchgate.net The scalability of these processes is a key advantage, with reports of high yields (up to 90%) and excellent enantioselectivity (98–99% ee). researchgate.netfigshare.com

Furthermore, chemo-enzymatic approaches are being employed to efficiently synthesize biologically active natural products containing the γ-butyrolactone core. researchgate.net These methods combine the advantages of traditional chemical synthesis with the high selectivity of biocatalysts. The exploration of novel enzymes from microbial communities, using techniques like transcriptomics and proteomics, is expected to expand the toolbox for the bio-functionalization and processing of such compounds. boku.ac.at

| Synthetic Approach | Key Features | Reported Efficiency | References |

|---|---|---|---|

| Dual-Enzyme Catalysis | One-pot synthesis, high stereoselectivity for bulky substituents. | High enantioselectivities (>99% ee) and diastereoselectivities (>99:1 dr). | acs.orgacs.org |

| Two-Enzyme Sequential Cascade | Scalable process using enoate reductase and alcohol dehydrogenases. | Yields up to 90%, enantioselectivity of 98-99% ee. | researchgate.netfigshare.com |

| Chemo-enzymatic Synthesis | Combines chemical steps with enzymatic glycosidation for natural product synthesis. | Efficient synthesis of complex molecules like kinsenoside. | researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards more continuous and automated processes to enhance efficiency, safety, and scalability. Flow chemistry and automated synthesis platforms are poised to play a significant role in the future production of dihydro-4-methyl-5-propyl-2,3-furandione and its derivatives.

Detailed Research Findings:

Continuous flow chemistry offers numerous advantages over traditional batch processes, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly when dealing with hazardous reagents. amf.ch This technology has been successfully applied to the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). acs.orgamt.uk For the synthesis of heterocyclic compounds, multi-step continuous-flow systems are being developed, which allow for the sequential transformation of a mobile scaffold, mimicking natural polyketide synthases. flinders.edu.aumtak.hu These systems can also incorporate in-line purification and spectroscopic analysis to ensure high yields and purity. flinders.edu.au

Automated synthesis platforms, often utilizing reagent cartridges, are making chemical synthesis more accessible and reproducible. merckmillipore.comsigmaaldrich.comyoutube.com These platforms can perform a wide range of chemical reactions, from small molecule synthesis to the creation of complex organic molecules, with increased speed and reduced human error. merckmillipore.comresearchgate.net The integration of automated synthesis with retrosynthesis software can further accelerate the discovery and production of novel compounds. researchgate.net

| Advantage | Description | References |

|---|---|---|

| Enhanced Safety | Minimizes the handling of hazardous materials and allows for better control of exothermic reactions. | |

| Improved Efficiency and Control | Precise control over temperature, pressure, and reaction time leads to higher yields and selectivity. | amf.ch |

| Scalability | Seamless transition from laboratory to industrial scale production. | neuroquantology.com |

| Multi-step Synthesis | Enables the sequential synthesis of complex molecules without the need for isolating intermediates. | flinders.edu.autue.nl |

Advanced Materials Applications with Tunable Properties

Furan-based compounds are emerging as valuable building blocks for the development of advanced materials with tailored properties. The unique chemical structure of dihydro-4-methyl-5-propyl-2,3-furandione suggests its potential as a monomer or modifying agent in polymer chemistry.

Detailed Research Findings:

Furan-containing polymers are being investigated for a wide range of applications, including organic solar cells, self-healing materials, and biomedical devices. boku.ac.atrsc.orgbohrium.comresearchgate.net The properties of these polymers can be tuned by modifying the substituents on the furan (B31954) ring. For instance, adjusting the length of oligofuran building blocks allows for the tuning of the polymers' bandgaps, which is crucial for applications in organic electronics. rsc.orgbohrium.com Similarly, the side-chain tunability of furan-containing polymers provides control over their structural order, which in turn affects their charge transport properties in solar cells. nih.govacs.org

The Diels-Alder reaction of furan moieties has been exploited to create self-healing materials. bohrium.com This reversible reaction allows for the formation and breaking of crosslinks in the polymer network, enabling the material to repair itself upon damage. Furthermore, furan-based copolyesters are being synthesized using enzymatic polymerization, offering a sustainable route to materials with high molecular weights and desirable thermal properties. nih.gov

Discovery of Undiscovered Mechanistic Pathways and Novel Reactivity

A fundamental understanding of reaction mechanisms is crucial for the development of new synthetic methods and the prediction of chemical reactivity. Future research will likely focus on elucidating the mechanistic pathways involved in the synthesis and reactions of dihydro-4-methyl-5-propyl-2,3-furandione.

Detailed Research Findings:

Computational chemistry and mechanistic studies are powerful tools for investigating reaction pathways. Density functional theory (DFT) calculations have been used to reveal the mechanism of the ring-opening of lactones, showing that the reaction proceeds through the formation of a stable oxocarbenium intermediate. rsc.org Such studies can provide insights into the effect of substituents and ring size on the reaction rate. rsc.org

The reactivity of the furanone ring allows for a variety of chemical transformations. For example, cobalt catalysts have been shown to promote highly enantioselective ring-opening reactions of 2,5-dihydrofurans. nih.govnih.gov The proposed mechanism involves the formation of a cobalt vinylidene species and a [2+2]-cycloaddition pathway. nih.govnih.gov Understanding these novel reactivities can open up new avenues for the synthesis of complex molecules.

Sustainable Chemistry Approaches in Production and Application

The principles of green chemistry are increasingly guiding the development of chemical processes. For dihydro-4-methyl-5-propyl-2,3-furandione, a strong emphasis is expected on sustainable production methods and applications that align with environmental stewardship.

Detailed Research Findings:

A major focus of sustainable chemistry is the utilization of renewable feedstocks. Biomass, being an abundant and renewable source of organic carbon, is a prime candidate for the production of platform chemicals, including furan derivatives. kmutnb.ac.thnih.govrsc.orgmdpi.comacs.orgrsc.orgmdpi.com Furfural, which can be derived from lignocellulosic biomass, is a key precursor for a wide range of furan-based chemicals. kmutnb.ac.th Research is ongoing to develop efficient and sustainable catalytic pathways for the conversion of biomass-derived carbohydrates into furanics. nih.govrsc.org

Green synthetic methods, such as enzymatic polymerization and the use of environmentally benign solvents, are being developed for the production of furan-based polymers. nih.gov The entire life cycle of these materials, from their synthesis from renewable resources to their end-of-life options like recycling and biodegradation, is a key area of research. rsc.org The development of furan-based platform chemicals is seen as a crucial step towards a more sustainable chemical industry. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-Furandione, dihydro-4-methyl-5-propyl-?

- Methodological Answer : Synthesis can be adapted from analogous dihydrofuranones. For example, maleic anhydride derivatives (e.g., 2,3-dichloromaleic anhydride) are synthesized via halogenation using PCl₅ or SOCl₂ under controlled conditions . For alkyl-substituted derivatives like 4-methyl-5-propyl groups, Friedel-Crafts acylation or nucleophilic substitution with alkyl halides may be employed. Purification often involves column chromatography with silica gel and non-polar eluents (e.g., hexane/ethyl acetate) to isolate the desired product .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : A combination of spectroscopic techniques is critical:

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl and propyl groups at C4 and C5) and dihydrofuranone backbone .

- IR : Peaks at ~1850 cm⁻¹ (C=O stretching) and ~1200 cm⁻¹ (C-O-C) confirm the anhydride/furanone structure .

- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., C₈H₁₂O₃ for dihydro-4-methyl-5-propyl) .

Q. What safety protocols should be followed during handling?

- Methodological Answer : Due to the reactive anhydride moiety, use PPE (gloves, goggles), work in a fume hood, and avoid moisture to prevent hydrolysis. Storage under inert gas (N₂/Ar) is recommended. Toxicity data for similar compounds (e.g., dodecylsuccinic anhydride) suggest avoiding inhalation and skin contact .

Advanced Research Questions

Q. How can molecular docking studies elucidate its interaction with biological targets?

- Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite. For example, docking into SARS-CoV-2 spike protein (PDB: 6VXX) involves:

- Preparing ligand files (e.g., .mol2 format) with protonation states optimized at physiological pH.

- Defining active site residues (e.g., Leu1024, His1058) based on prior studies of furandione derivatives .

- Analyzing binding energies (ΔG) and hydrogen-bonding interactions to prioritize lead compounds .

Q. What strategies resolve contradictions in reported reactivity or spectral data?

- Methodological Answer : Discrepancies may arise from substituent effects or solvent interactions. For example:

- Reactivity : Compare alkylation efficiency under varying catalysts (e.g., Lewis acids vs. Brønsted acids) .

- Spectral Data : Replicate experiments in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts in NMR .

Q. How is this compound utilized in polymer chemistry?

- Methodological Answer : It can serve as a monomer for functionalized polymers. For example:

- Copolymerization : React with styrene or allyl alcohol via free-radical initiation (AIBN, 70°C) to form thermally stable polymers .

- Crosslinking : Incorporate into epoxy resins by reacting with diols, monitored by gel-permeation chromatography (GPC) for molecular weight distribution .

Q. What methods enable selective functionalization of the furanone ring?

- Methodological Answer :

- Electrophilic Substitution : Use HNO₃/H₂SO₄ for nitration at the α-position, optimized by temperature control (0–5°C) .

- Catalytic Cross-Coupling : Introduce aryl groups via Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

- Reduction : Hydrogenate the dihydrofuranone ring with Pd/C under H₂ to access tetrahydro derivatives for stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.